Proteome-Wide Selectivity: FKBP12-Only Degradation vs. 22-SLF's Polypharmacology
SP3N achieves near-absolute proteome-wide selectivity. Tandem mass tag (TMT) quantitative proteomics identified only FKBP12 as significantly degraded among 8,958 quantified proteins after 16 h treatment with 1 µM SP3N [1]. In stark contrast, the mechanistically related FBXO22 recruiter 22-SLF degrades multiple endogenous proteins, including BRD4 and the EML4-ALK fusion protein, at its active concentration (DC50 = 0.5 µM) . The inactive acetylated analog SP3NAc produced zero protein destabilization events, confirming that degradation activity requires the free primary amine [1].
| Evidence Dimension | Proteome-wide degradation selectivity (number of degraded proteins) |
|---|---|
| Target Compound Data | 1 protein (FKBP12 only) among 8,958 quantified proteins at 1 µM, 16 h |
| Comparator Or Baseline | 22-SLF: degrades FKBP12 plus BRD4, EML4-ALK, and other endogenous proteins; SP3NAc: 0 proteins degraded |
| Quantified Difference | SP3N: 1/8,958 proteins; 22-SLF: multiple proteins; SP3NAc: 0/8,958 proteins |
| Conditions | HEK293T cells, TMT-based quantitative proteomics, 1 µM compound, 16 h treatment, n = 3 biological replicates |
Why This Matters
For experiments requiring clean FKBP12 loss-of-function readouts without confounding off-target degradation, SP3N's single-target selectivity eliminates the polypharmacology complications inherent to 22-SLF.
- [1] Kagiou C, et al. Alkylamine-tethered molecules recruit FBXO22 for targeted protein degradation. Nature Communications. 2024;15:5409. View Source
